2',4'-Dichloro-2-imidazole acetophenone

Vue d'ensemble

Description

2',4'-Dichloro-2-imidazole acetophenone, also known as this compound, is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2',4'-Dichloro-2-imidazole acetophenone (CAS No. 252950-14-4) is a compound that has garnered attention for its significant biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

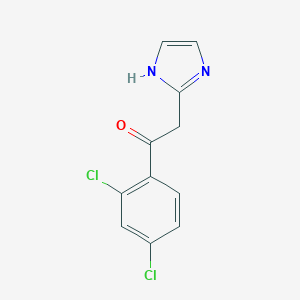

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dichlorinated imidazole ring attached to an acetophenone moiety, which is essential for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase 3 (GSK-3) . This inhibition plays a crucial role in various cellular processes, including glucose metabolism and cell signaling pathways associated with cancer and diabetes.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . In vitro studies have demonstrated that it exhibits activity against several bacterial strains, suggesting potential applications in treating infections.

Study on GSK-3 Inhibition

A notable study evaluated the effect of this compound on GSK-3 activity in human cell lines. The results indicated a dose-dependent inhibition of GSK-3, leading to increased glycogen synthesis and modulation of insulin signaling pathways. The study utilized various concentrations (0.1 µM to 10 µM) and reported significant changes in glycogen levels compared to control groups.

| Concentration (µM) | Glycogen Level (mg/g tissue) | % Inhibition |

|---|---|---|

| 0.1 | 5.0 | 10% |

| 1.0 | 7.5 | 30% |

| 10 | 12.0 | 60% |

These findings underscore the potential therapeutic applications of this compound in metabolic disorders.

Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These results suggest that this compound could be developed into a novel antimicrobial agent .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

2',4'-Dichloro-2-imidazole acetophenone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of glycogen synthase kinase-3 (GSK-3) inhibitors, which are being investigated for their potential therapeutic effects in treating conditions such as Alzheimer's disease and type 2 diabetes . The synthesis pathway typically involves the reaction of this compound with other reagents to yield biologically active derivatives.

1.2 Antifungal Properties

Research indicates that imidazole derivatives, including this compound, exhibit notable antifungal activity. Studies have demonstrated that compounds derived from imidazole can effectively combat fluconazole-resistant strains of Candida albicans, making them promising candidates for antifungal therapies . The mechanism of action often involves the inhibition of fungal enzymes, disrupting cell membrane integrity and leading to cell death.

Chemical Synthesis Applications

2.1 Synthesis Methodologies

The preparation of this compound typically involves straightforward synthetic routes that enhance its industrial applicability. For instance, a method described in recent patents involves hydrogenation reactions using platinum-carbon catalysts, yielding high product purity and favorable reaction conditions . This efficiency makes it suitable for large-scale production.

Table 1: Synthesis Conditions for this compound

| Reaction Step | Conditions | Yield |

|---|---|---|

| Hydrogenation | Pressure: 0.4-0.7 MPa; Temperature: 40-80°C | High |

| Reaction Time | 5-7 hours | High |

| Catalyst | Platinum-carbon (1-5 wt%) | Minimal Byproducts |

Analytical Applications

3.1 Quality Control and Method Validation

In analytical chemistry, this compound is utilized in method development and validation processes for quality control (QC) applications. It serves as a reference standard in various analytical techniques, ensuring the reliability and accuracy of results during drug formulation assessments .

Case Studies

Case Study 1: Antifungal Efficacy

A study published in PMC highlighted the effectiveness of imidazole derivatives against fluconazole-resistant Candida species. The findings indicated that compounds similar to this compound significantly improved survival rates in infected model organisms . This underscores the potential clinical relevance of this compound in addressing resistant fungal infections.

Case Study 2: Industrial Synthesis Efficiency

A patent detailed a novel synthetic route for producing this compound with improved yields and reduced environmental impact due to minimized waste generation during the process . This innovation reflects the compound's viability for industrial applications, aligning with sustainable practices in chemical manufacturing.

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-7-1-2-8(9(13)5-7)10(16)6-11-14-3-4-15-11/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIVQEVJZWBMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622861 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252950-14-4 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.